

Health and safety data for Benzidine-2,2'-disulfonic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Benzidine-2,2'-disulfonic acid**

Cat. No.: **B089837**

[Get Quote](#)

An In-depth Technical Guide to the Health and Safety Data of **Benzidine-2,2'-disulfonic Acid**

This technical guide provides a comprehensive overview of the available health and safety data for **Benzidine-2,2'-disulfonic acid**. The information is intended for researchers, scientists, and professionals in drug development. This document summarizes key toxicological data, outlines experimental protocols, and explores potential mechanisms of toxicity, drawing parallels with the well-studied parent compound, benzidine, where data for the sulfonic acid derivative is limited.

Physicochemical and Toxicological Data

The following tables summarize the known quantitative data for **Benzidine-2,2'-disulfonic acid**.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C12H12N2O6S2	[1]
Molecular Weight	344.36 g/mol	[1]
Appearance	Purple powder	[2]
Melting Point	~120 °C	[2]
Density	~1.681 g/cm ³	[2]
Solubility	Slightly soluble in water, soluble in ethanol.	[2]

Table 2: Acute Toxicity Data

Test	Species	Route	Value	Reference
LD50	Rat	Oral	3400 mg/kg	[3]
LD50	Rabbit	Dermal	>12000 mg/kg	[3]
Eye Irritation	Rabbit	Ocular	Mild irritant (Standard Draize test)	[4]

Hazard Identification: **Benzidine-2,2'-disulfonic acid** is classified as an irritant, causing skin, eye, and respiratory system irritation.[1] It is also considered harmful if swallowed, in contact with skin, or if inhaled. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Notably, no component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation of safety data. The following are generalized protocols for tests relevant to the hazard profile of **Benzidine-2,2'-disulfonic acid**.

Standard Draize Eye Irritation Test

The Draize test is utilized to assess the ocular irritation potential of a substance.[\[1\]](#)

- Objective: To determine the potential of a substance to cause irritation or damage to the eye.
- Test System: Typically, albino rabbits are used.
- Procedure:
 - A small amount of the test substance (typically 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.[\[1\]](#)
 - The eyes are observed and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[\[1\]](#)
 - The severity of the reactions is graded according to a standardized scoring system.[\[1\]](#)
- Data Analysis: The scores for the cornea, iris, and conjunctiva are summed to provide an overall irritation score, which is used to classify the substance's irritancy potential.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[\[5\]](#)[\[6\]](#)

- Objective: To determine if a substance can cause mutations in the DNA of a test organism.
- Test System: Histidine-dependent strains of *Salmonella typhimurium* and tryptophan-dependent strains of *Escherichia coli* are commonly used.[\[7\]](#)
- Procedure:
 - The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[\[7\]](#)[\[8\]](#)
 - The bacteria are then plated on a minimal agar medium that lacks the essential amino acid (histidine or tryptophan).[\[5\]](#)

- The plates are incubated for 48-72 hours.[9]
- Data Analysis: The number of revertant colonies (colonies that have mutated and can now synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[5]

Potential Mechanisms of Toxicity and Signaling Pathways

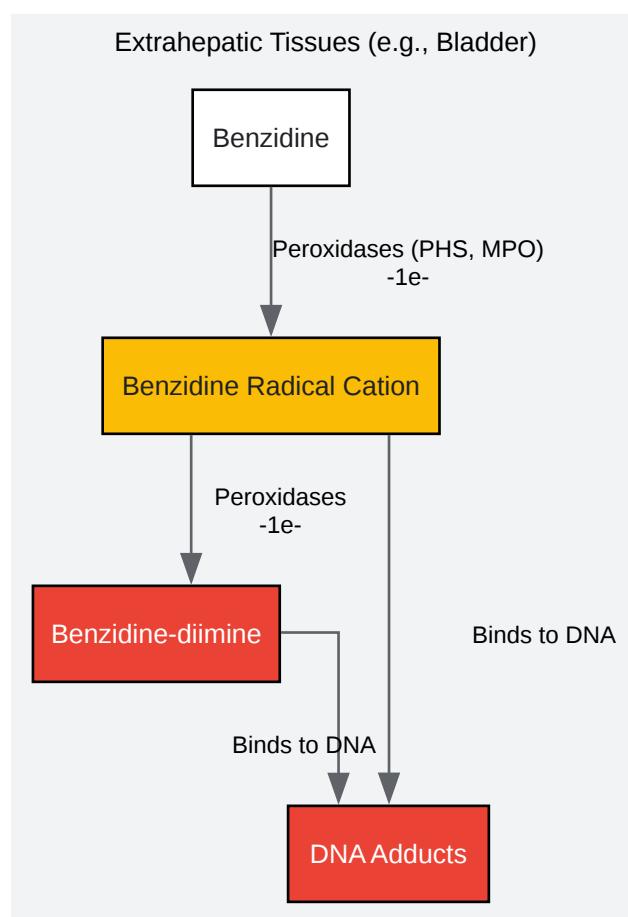
While specific mechanistic data for **Benzidine-2,2'-disulfonic acid** is scarce, the toxicology of its parent compound, benzidine, is well-documented. Benzidine is a known human carcinogen, with its toxicity intrinsically linked to its metabolic activation.[2] The presence of sulfonic acid groups in **Benzidine-2,2'-disulfonic acid** may alter its metabolism and toxicity, but the fundamental pathways of benzidine bioactivation provide a critical framework for understanding its potential hazards.

Metabolic Activation of Benzidine

The carcinogenicity of benzidine is not due to the compound itself but rather its conversion into reactive electrophilic intermediates that can bind to DNA, forming adducts.[2] This bioactivation primarily occurs in the liver, with further activation possible in tissues like the bladder epithelium.[2] Two main pathways are involved:

- N-acetylation Pathway: This is a multi-step process initiated in the liver and potentially completed in the bladder. Benzidine is first acetylated by N-acetyltransferases (NAT1 and NAT2) to form N-acetylbenzidine (ABZ) and subsequently N,N'-diacetylbenzidine (DABZ), which is a detoxification product.[2] ABZ can undergo N-hydroxylation by cytochrome P450 enzymes (like CYP1A2) to form N'-hydroxy-N-acetylbenzidine.[2] This intermediate can then be O-acetylated by NATs to form N-acetoxy-N'-acetylbenzidine, which can spontaneously decompose to a reactive arylnitrenium ion that readily forms DNA adducts.[2]
- Peroxidative Activation Pathway: In extrahepatic tissues with low cytochrome P450 activity, such as the bladder, peroxidases like prostaglandin H synthase (PHS) and myeloperoxidase (MPO) can catalyze the one-electron oxidation of benzidine to a radical cation.[2] Further

oxidation leads to the formation of benzidine-diimine.[2] Both the radical cation and the diimine are electrophilic and can bind to DNA, forming adducts.[2]


Signaling Pathways in Benzidine-Induced Carcinogenesis

Recent research has shed light on the molecular signaling pathways that are activated by benzidine and contribute to its carcinogenic effects, particularly in bladder cancer.

- ERK5 Pathway: Benzidine has been shown to induce epithelial-mesenchymal transition (EMT) in human bladder cancer cells through the activation of the Extracellular Regulated Protein Kinase 5 (ERK5) pathway.[10] EMT is a critical process in cancer progression, enhancing cell migration and invasion.[10]
- Sonic Hedgehog (SHH) Pathway: Benzidine has also been found to promote the stemness of bladder cancer stem cells via the activation of the Sonic hedgehog (SHH) pathway.[4] This suggests that benzidine may contribute to tumorigenesis by enriching the population of cancer stem cells.

Mandatory Visualizations

The following diagrams illustrate the key metabolic and signaling pathways discussed.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The bacterial reverse mutation test | RE-Place [re-place.be]
- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 7. bulldog-bio.com [bulldog-bio.com]
- 8. enamine.net [enamine.net]
- 9. Detection of genotoxicity of benzidine and its derivatives with the Escherichia coli DJ 702 lacZ reversion mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzidine Induces Epithelial–Mesenchymal Transition of Human Bladder Cancer Cells through Activation of ERK5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Health and safety data for Benzidine-2,2'-disulfonic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089837#health-and-safety-data-for-benzidine-2-2-disulfonic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com